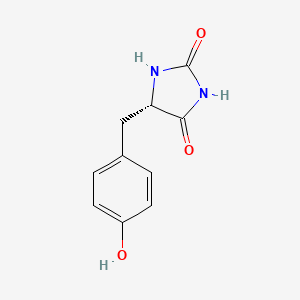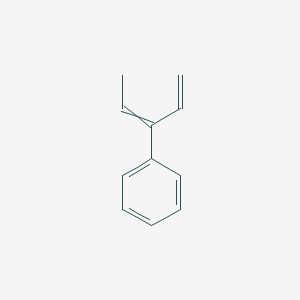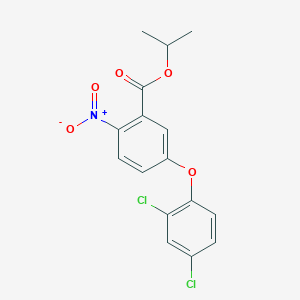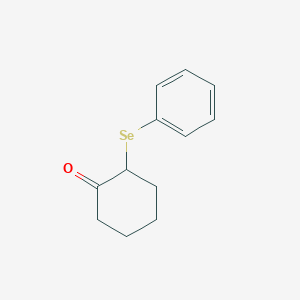
Cyclohexanone, 2-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-(phenylseleno)- is an organic compound that belongs to the class of cyclohexanones It features a cyclohexanone ring substituted with a phenylseleno group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone, 2-(phenylseleno)- typically involves the reaction of cyclohexanone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phenylselenyl chloride. The general reaction scheme is as follows: [ \text{Cyclohexanone} + \text{PhSeCl} \rightarrow \text{Cyclohexanone, 2-(phenylseleno)-} ]
Industrial Production Methods: While specific industrial production methods for Cyclohexanone, 2-(phenylseleno)- are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation and recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexanone, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides, which can further undergo elimination reactions.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding cyclohexanone.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Selenoxides and subsequent elimination products.
Reduction: Cyclohexanone.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanone, 2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable tool in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving selenium-containing substrates.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of specialty materials.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2-(phenylseleno)- involves the reactivity of the phenylseleno group. This group can undergo oxidation to form selenoxides, which can then participate in elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific chemical reactions being studied. For example, in oxidation reactions, the phenylseleno group acts as a leaving group, facilitating the formation of double bonds in the cyclohexanone ring.
Comparaison Avec Des Composés Similaires
Cyclohexanone, 2-(phenylseleno)- can be compared with other similar compounds such as:
Cyclohexanone, 2-(methylseleno)-: Similar structure but with a methylseleno group instead of a phenylseleno group.
Cyclohexanone, 2-(phenylthio)-: Contains a phenylthio group instead of a phenylseleno group.
Cyclohexanone, 2-(phenylsulfonyl)-: Features a phenylsulfonyl group, which has different reactivity compared to the phenylseleno group.
The uniqueness of Cyclohexanone, 2-(phenylseleno)- lies in the specific reactivity of the phenylseleno group, which can undergo selective oxidation and substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
50984-16-2 |
|---|---|
Formule moléculaire |
C12H14OSe |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
2-phenylselanylcyclohexan-1-one |
InChI |
InChI=1S/C12H14OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
Clé InChI |
AFYXVSMGLRCTNR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

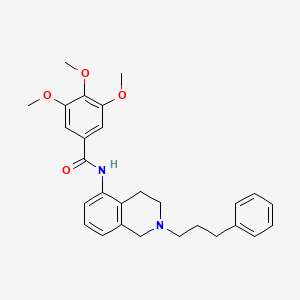
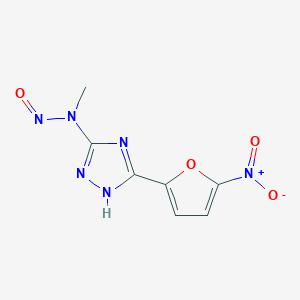
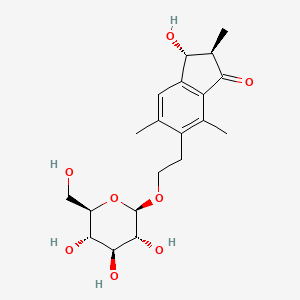
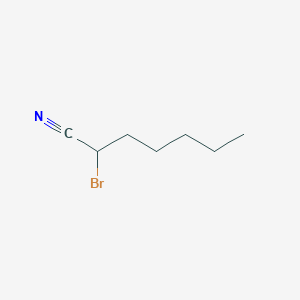
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
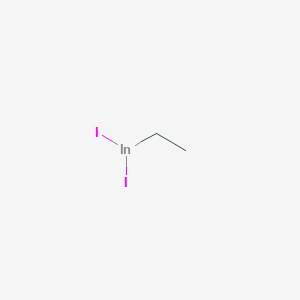
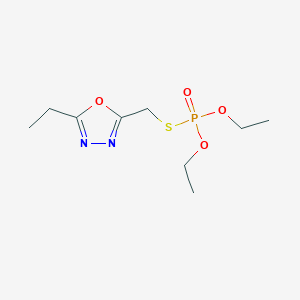
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
